molecular formula C6H15ClN4O2 B12054207 L-Arginine-guanido-15N2HCl

L-Arginine-guanido-15N2HCl

Cat. No.: B12054207
M. Wt: 212.65 g/mol
InChI Key: KWTQSFXGGICVPE-SXTJCFDNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine-guanido-15N2HCl is synthesized by incorporating nitrogen-15 isotopes into the guanidine group of L-Arginine. The synthesis involves the reaction of L-Arginine with nitrogen-15 labeled reagents under controlled conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification to achieve the desired isotope enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-guanido-15N2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include nitric oxide from oxidation, modified guanidine derivatives from reduction, and substituted arginine compounds from substitution reactions .

Scientific Research Applications

L-Arginine-guanido-15N2HCl has a wide range of applications in scientific research:

Mechanism of Action

L-Arginine-guanido-15N2HCl exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts L-Arginine into nitric oxide and citrulline. This process involves the transfer of electrons and the incorporation of oxygen into the guanidine group of L-Arginine . The produced nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginine-guanido-15N2HCl is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed mechanisms of arginine metabolism and nitric oxide production is crucial .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

212.65 g/mol

IUPAC Name

(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1;

InChI Key

KWTQSFXGGICVPE-SXTJCFDNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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